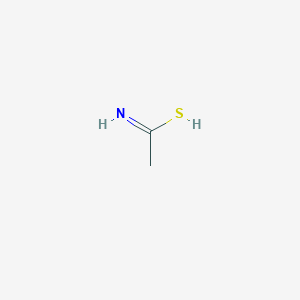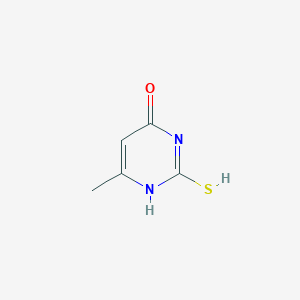![molecular formula C9H5F3N2O B7761052 Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- CAS No. 610276-98-7](/img/structure/B7761052.png)
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)-
Descripción general
Descripción
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- is a compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant potential in various research areas, including materials science and pharmaceuticals . The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable scaffold in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- can be achieved through various methodologies. One common approach involves cyclocondensation reactions, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyridine core . Another method includes oxidative cyclization, which involves the formation of the imidazo[1,5-a]pyridine ring through oxidation reactions . Additionally, transannulation reactions have been employed to construct this compound from different precursors .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyridine core.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the trifluoromethyl position .
Aplicaciones Científicas De Investigación
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is utilized in the production of optoelectronic devices and other advanced materials.
Mecanismo De Acción
The mechanism of action of imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . The compound can modulate signaling pathways and inhibit the activity of target proteins, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- can be compared with other imidazo[1,5-a]pyridine derivatives and related heterocycles:
Imidazo[1,2-a]pyridine: Another class of imidazopyridine with different nitrogen atom positions, exhibiting distinct biological activities.
Imidazo[4,5-b]pyridine: Known for its antiviral and antibacterial properties.
Imidazo[4,5-c]pyridine: Used in the development of anti-inflammatory and antipsychotic drugs.
The uniqueness of imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6(5-15)7-3-1-2-4-14(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFHEMHDVZYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193052 | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610276-98-7 | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610276-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B7761024.png)

![10H-benzo[g]pteridine-2,4-dione](/img/structure/B7761042.png)
![11-methyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7761047.png)
![(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B7761059.png)

